molecular formula C27H47NO6 B13663833 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate

1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate

Cat. No.: B13663833
M. Wt: 481.7 g/mol
InChI Key: ICAJUOJTAZXCEA-UHFFFAOYSA-N
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Description

1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate typically involves the esterification of nonadecanedioic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The intermediate product is then reacted with 2,5-dioxopyrrolidine-1-yl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine-2,5-dione moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nonadecanedioic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. These interactions result in various biological effects, such as anticonvulsant and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate: Similar structure but with one less carbon in the aliphatic chain.

    21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex structure with additional functional groups.

Uniqueness

1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is unique due to its specific combination of functional groups and its long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C27H47NO6

Molecular Weight

481.7 g/mol

IUPAC Name

1-O-tert-butyl 19-O-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate

InChI

InChI=1S/C27H47NO6/c1-27(2,3)33-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-26(32)34-28-23(29)21-22-24(28)30/h4-22H2,1-3H3

InChI Key

ICAJUOJTAZXCEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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